4-Chloro-6-(4-fluorobenzyl)pyrimidin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions with various compounds. For instance, the Buchwald–Hartwig amination of chlorides with appropriate aminopyrazoles in the presence of Pd 2 (dba) 3, xantphos, and Cs 2 CO 3, can yield desired compounds .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(4-fluorobenzyl)pyrimidin-2-amine” is based on the pyrimidine core, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The molecule also contains a fluorobenzyl group attached to the 6-position and a chlorine atom at the 4-position.
Chemical Reactions Analysis
Pyrimidines, including “this compound”, can undergo various chemical reactions. For instance, [18 F]4-fluorobenzylamine reacts with the α- and γ-carboxyl groups of folic acid to yield 18 F-labeled folate .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 237.66 g/mol.
Scientific Research Applications
Synthesis and Chemical Properties
4-Chloro-6-(4-fluorobenzyl)pyrimidin-2-amine serves as a key intermediate in the synthesis of various heterocyclic compounds. Its structural motifs are utilized in designing molecules with potential biological activities. For instance, derivatives of pyrimidine have been synthesized for their antitumor properties, showcasing the compound's significance in medicinal chemistry research Grigoryan et al., 2008. Furthermore, its application extends to the development of novel GPR39 agonists, highlighting its versatility in drug discovery processes Sato et al., 2016.
Molecular Interaction Studies
The compound has also been a subject of quantum chemical studies to elucidate the nature of hydrogen bonding sites within its structure, contributing to a deeper understanding of its molecular interactions Traoré et al., 2017. Such studies are crucial for rational drug design, allowing for the prediction and optimization of molecular affinities and specificities.
Material Science and Polymer Research
Beyond its biomedical implications, this compound has potential applications in material science, particularly in the synthesis of novel polymeric materials with enhanced properties. The introduction of fluorinated aromatic compounds into polymers can significantly alter their thermal stability, solubility, and mechanical properties, making the study of such molecules highly relevant for the development of advanced materials Xie et al., 2001.
Mechanism of Action
While the specific mechanism of action for “4-Chloro-6-(4-fluorobenzyl)pyrimidin-2-amine” is not fully characterized, some 4,6-diarylpyrimidin-2-amine derivatives have shown anticancer properties . These compounds may inhibit Aurora kinase A (AURKA) activity, reduce clonogenicity, arrest the cell cycle at the G2/M phase, and induce caspase-mediated apoptotic cell death in certain cancer cells .
Future Directions
Properties
IUPAC Name |
4-chloro-6-[(4-fluorophenyl)methyl]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3/c12-10-6-9(15-11(14)16-10)5-7-1-3-8(13)4-2-7/h1-4,6H,5H2,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYXOFIPMAVASD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=NC(=N2)N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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